N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring fused with an isoxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
The presence of the isoxazole moiety suggests that the compound may interact with its targets in a manner similar to other isoxazole-containing drugs .
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, anticonvulsant, antidepressant, and immunosuppressant activities . This suggests that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 20864 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . The benzofuran ring can be synthesized through the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)isoxazol-3-amine: Shares the isoxazole ring but lacks the benzofuran and carboxamide groups.
2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazole: Contains a similar isoxazole ring but with different substituents.
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of the benzofuran and isoxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-14-7-5-12(6-8-14)17-10-15(22-25-17)11-21-19(23)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARBEYDLIAWSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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